2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride
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Overview
Description
2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride is a chemical compound that features an aminooxy functional group attached to a cyclopentyl ring and an ethan-1-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride typically involves the reaction of cyclopentanone with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reduced to the aminooxy compound using a reducing agent such as sodium borohydride. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for the reduction step and crystallization techniques for the purification of the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form amines.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of oxime ethers and other derivatives.
Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with aminooxy groups.
Industry: It can be used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride involves its interaction with enzymes that have active sites compatible with the aminooxy group. This interaction can inhibit enzyme activity by forming stable complexes with the enzyme’s active site, thereby preventing the enzyme from catalyzing its normal substrate.
Comparison with Similar Compounds
Similar Compounds
Aminooxyacetic acid: Similar in structure but with an acetic acid backbone instead of an ethan-1-ol backbone.
Hydroxylamine hydrochloride: Contains the aminooxy group but lacks the cyclopentyl ring and ethan-1-ol backbone.
Uniqueness
2-(Aminooxy)-2-cyclopentylethan-1-ol hydrochloride is unique due to its combination of a cyclopentyl ring and an aminooxy group, which provides distinct chemical properties and reactivity compared to other aminooxy compounds. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
2-aminooxy-2-cyclopentylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c8-10-7(5-9)6-3-1-2-4-6;/h6-7,9H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBTJUKHAUYOPEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(CO)ON.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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